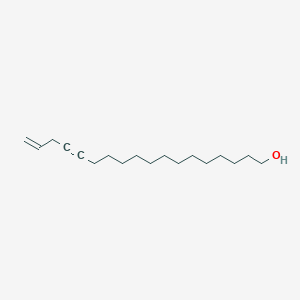

17-Octadecen-14-YN-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Octadecen-14-YN-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

17-Octadecen-14-YN-1-OL has been identified as a significant bioactive compound in several plant extracts, particularly in the context of cancer therapy.

Case Study: Antiproliferative Activity

In a study involving the leaf extracts of Leucas aspera, this compound was found to exhibit notable antiproliferative effects against the MDA-MB-231 breast cancer cell line. The extract's cytotoxicity was evaluated using the MTT assay, revealing that this compound contributed to a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Biochemical Applications

The compound has been studied for its biochemical interactions, particularly its ability to inhibit certain enzymatic activities.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit venom proteases and hyaluronidases. In experiments with Naja naja venom, the methanolic extract containing this compound completely neutralized protease activity at specific concentrations. This suggests potential applications in developing antivenom therapies or treatments for snake bites .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects are attributed to the competitive inhibition of phospholipase A2 activity by this compound. This inhibition is crucial as phospholipase A2 plays a significant role in the inflammatory response by releasing arachidonic acid from membrane phospholipids .

Phytochemical Characterization

The identification and quantification of this compound in plant extracts have been facilitated through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Phytochemical Composition of Leucas aspera Extracts

| Compound | Peak Area (%) |

|---|---|

| n-Hexadecanoic Acid | 32.47 |

| Oleic Acid | 14.25 |

| This compound | 8.48 |

| Other Minor Constituents | Varies |

This table illustrates the relative abundance of various compounds within the extracts, highlighting the significance of this compound as a major constituent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound presents opportunities for drug development targeting cancer and inflammatory diseases.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, including detailed molecular docking studies to predict interactions with specific biological targets.

Propiedades

Número CAS |

18202-28-3 |

|---|---|

Fórmula molecular |

C18H32O |

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

octadec-17-en-14-yn-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,19H,1,3,6-18H2 |

Clave InChI |

GFIMPQUXRWWOQN-UHFFFAOYSA-N |

SMILES |

C=CCC#CCCCCCCCCCCCCCO |

SMILES canónico |

C=CCC#CCCCCCCCCCCCCCO |

Key on ui other cas no. |

18202-28-3 |

Sinónimos |

17-Octadecen-14-yn-1-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.